2-Methyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole
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Overview
Description
2-Methyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methylthiazole with 3-(pyrrolidin-1-ylsulfonyl)phenylboronic acid under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while nucleophilic substitution can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
2-Methyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole involves its interaction with specific molecular targets. For instance, as a κ-opioid receptor antagonist, it binds to the receptor and inhibits its activity, leading to various physiological effects . The compound’s structure allows it to fit into the receptor’s binding site, blocking the receptor’s normal function and preventing the activation of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242): This compound is also a κ-opioid receptor antagonist with a similar structure but different functional groups.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share some structural similarities and biological activities.
Uniqueness
2-Methyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole is unique due to its combination of a thiazole ring, a pyrrolidine ring, and a sulfonyl group. This unique structure contributes to its specific binding properties and biological activities, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H16N2O2S2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-methyl-4-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C14H16N2O2S2/c1-11-15-14(10-19-11)12-5-4-6-13(9-12)20(17,18)16-7-2-3-8-16/h4-6,9-10H,2-3,7-8H2,1H3 |
InChI Key |
IZXLDQHDVRHRSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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